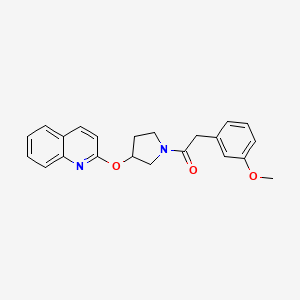

1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

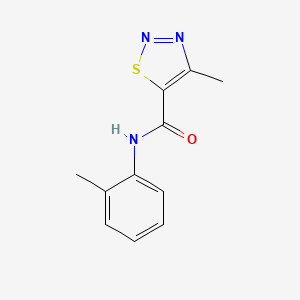

1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPU and has been synthesized through different methods.

Scientific Research Applications

Human Urinary Carcinogen Metabolites and Tobacco Research

Research focuses on the measurement of human urinary carcinogen metabolites to obtain information about tobacco and cancer. This area involves the study of various carcinogens and their metabolites in the urine of smokers or non-smokers exposed to environmental tobacco smoke, providing critical data for future studies on tobacco and human cancer (Hecht, 2002).

Chemistry and Properties of Heterocyclic Compounds

A review of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) summarizes their preparation, properties, and biological and electrochemical activities. This research identifies potential areas of interest for future investigations, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Ethyl Carbamate in Foods and Beverages

This review addresses the presence of ethyl carbamate, a genotoxic and carcinogenic compound, in fermented foods and beverages, discussing its health implications and detection methods. It highlights the importance of monitoring and reducing ethyl carbamate levels in food and beverage products to mitigate health risks (Weber & Sharypov, 2009).

Inhibitors of Cytochrome P450 Isoforms

Research on the selectivity of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms aims to improve the understanding of drug metabolism and potential drug-drug interactions. This work is crucial for the pharmaceutical industry in predicting and mitigating adverse effects of drug combinations (Khojasteh et al., 2011).

Ureas in Drug Design

Ureas play a significant role in drug design due to their unique hydrogen bonding capabilities. Research in this area focuses on the use of urea derivatives as modulators of biological targets, aiming to improve the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This highlights the importance of urea moieties in medicinal chemistry (Jagtap et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 1-Benzhydryl-3-(2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethyl)urea is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli .

Mode of Action

1-Benzhydryl-3-(2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethyl)urea interacts with TRPV1, leading to its activation . This activation seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons . The compound’s interaction with TRPV1 is also involved in the mediation of inflammatory pain and hyperalgesia .

Biochemical Pathways

The activation of TRPV1 by 1-Benzhydryl-3-(2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethyl)urea affects several biochemical pathways. It is sensitized by a phosphatidylinositol second messenger system activated by receptor tyrosine kinases, which involves PKC isozymes and PCL . The compound can also trigger a form of long-term depression (TRPV1-LTD) mediated by the endocannabinoid anandamine in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis .

Result of Action

The molecular and cellular effects of 1-Benzhydryl-3-(2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethyl)urea’s action are primarily related to its interaction with TRPV1. By activating this receptor, the compound can mediate proton influx, potentially leading to intracellular acidosis in nociceptive neurons . This can result in the mediation of inflammatory pain and hyperalgesia .

Action Environment

The action, efficacy, and stability of 1-Benzhydryl-3-(2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethyl)urea can be influenced by various environmental factors. For instance, mild extracellular acidic pH (6.5) potentiates channel activation by noxious heat and vanilloids, whereas acidic conditions (pH <6) directly activate the channel

properties

IUPAC Name |

1-benzhydryl-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c30-24(26-16-18-29-17-14-22(28-29)21-13-7-8-15-25-21)27-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-15,17,23H,16,18H2,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMHLDMSHSKKSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700209.png)

![4-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiadiazole-5-carboxamide](/img/structure/B2700215.png)

![6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2700216.png)

![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)

![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)

![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)